molecular formula C3HBrFNS B1289243 2-Bromo-5-fluorothiazole CAS No. 1209458-83-2

2-Bromo-5-fluorothiazole

Cat. No.: B1289243
CAS No.: 1209458-83-2
M. Wt: 182.02 g/mol
InChI Key: VXNUGJCISAFNPM-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorothiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atomThis compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and reactivity .

Mechanism of Action

Target of Action

Thiazole derivatives, which include 2-bromo-5-fluorothiazole, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, they may inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other proteins. The specific interactions and resulting changes would depend on the nature of the target and the cellular context.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it is likely that multiple pathways could be affected . These could include pathways involved in cell growth and proliferation, inflammation, oxidative stress, and others. The downstream effects would depend on the specific pathways affected and could include changes in cell behavior, gene expression, and other cellular processes.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes This suggests that the compound could have reasonable bioavailability

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound could have diverse impacts at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-fluorothiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The compound’s ability to form stable complexes with enzymes such as kinases and proteases highlights its potential as a modulator of biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, the compound’s impact on gene expression can result in changes in the production of proteins involved in various cellular functions . These effects underscore the importance of this compound in studying cellular dynamics and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation processes. Long-term exposure to this compound has been associated with sustained changes in cellular function, highlighting the importance of monitoring its temporal effects in experimental settings .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher dosages, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of this compound is crucial for optimizing its use in preclinical studies and ensuring its safety in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the metabolism of nucleotides, amino acids, and other essential biomolecules. By modulating these metabolic pathways, this compound can alter the cellular metabolic state, impacting overall cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be actively transported into cells via membrane transporters, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular activity and potential therapeutic applications .

Preparation Methods

The synthesis of 2-Bromo-5-fluorothiazole can be achieved through several methods. One common synthetic route involves the bromination and fluorination of thiazole derivatives. For instance, the preparation of 2-bromo-5-fluoroaniline involves the hydrogenation of 2-bromo-5-fluoronitrobenzene in the presence of methanol, W-4 Raney nickel, and a bromine inhibitor . Another method includes the bromination of 2-fluorothiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods often utilize these synthetic routes with optimizations for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Bromo-5-fluorothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: this compound can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Scientific Research Applications

2-Bromo-5-fluorothiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is used in the synthesis of various pharmaceuticals, including antimicrobial, antiviral, and anticancer agents.

    Biological Studies: Researchers utilize this compound to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

2-Bromo-5-fluorothiazole can be compared with other thiazole derivatives, such as:

The unique combination of bromine and fluorine in this compound provides it with distinct chemical properties, making it a valuable compound in various research and industrial fields.

Properties

IUPAC Name

2-bromo-5-fluoro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrFNS/c4-3-6-1-2(5)7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNUGJCISAFNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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